7-(Trifluoromethyl)quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15933557
Molecular Formula: C11H6F3NO2
Molecular Weight: 241.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6F3NO2 |
|---|---|
| Molecular Weight | 241.17 g/mol |
| IUPAC Name | 7-(trifluoromethyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17) |
| Standard InChI Key | QQKDNYDQVWGDOA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 7-(trifluoromethyl)quinoline-4-carboxylic acid, reflects its substitution pattern. Its canonical SMILES string, C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O, encodes the quinoline backbone with the -CF₃ and -COOH groups at specified positions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables salt formation and hydrogen bonding, critical for target interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆F₃NO₂ |
| Molecular Weight | 241.17 g/mol |
| CAS Number | 33746962 |
| Topological Polar Surface | 58.3 Ų |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 5 (2 from COOH, 3 from quinoline) |
Spectroscopic Data
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Infrared (IR) Spectroscopy: The carbonyl stretch of the carboxylic acid appears near 1700 cm⁻¹, while the C-F vibrations of the -CF₃ group are observed between 1100–1200 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
Synthesis and Derivative Development
Core Synthesis Strategies
The synthesis typically involves condensation reactions followed by fluorination or trifluoromethylation steps. A common route begins with the Skraup or Doebner-Miller quinoline synthesis, followed by selective functionalization:
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Quinoline Formation: Cyclization of aniline derivatives with glycerol or acrylate esters under acidic conditions yields the quinoline core.
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Trifluoromethylation: Electrophilic trifluoromethylation using Umemoto’s reagent or photoredox catalysis introduces the -CF₃ group at the 7-position .
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Carboxylic Acid Installation: Oxidation of a methyl group (via KMnO₄) or hydrolysis of a nitrile (via H₂SO₄) introduces the -COOH moiety.
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Skraup reaction (H₂SO₄, glycerol) | 45–60 |
| 2 | CF₃I, CuI, DMF, 100°C | 70 |
| 3 | KMnO₄, H₂O, reflux | 85 |
Derivative Libraries
Modifications at the 4-carboxylic acid position (e.g., amides, esters) or the quinoline nitrogen enhance bioactivity. For example:
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Amide Derivatives: Coupling with substituted anilines via EDC/HOBt yields antiparasitic agents .
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Oxadiazole Hybrids: Cyclization with hydrazides produces antimicrobial candidates .
Biological Activities and Mechanisms
Antiparasitic Activity
In a landmark study, 1-(4-[[7-(Trifluoromethyl)quinolin-4-yl]amino]phenyl)ethan-1-one thiosemicarbazone (Compound 23) demonstrated potent activity against Trypanosoma brucei rhodesiense (IC₅₀ = 0.278 µg/mL), Trypanosoma cruzi (IC₅₀ = 0.85 µg/mL), and Plasmodium falciparum (IC₅₀ = 0.417 µg/mL), with minimal cytotoxicity (IC₅₀ > 90 µg/mL) . The therapeutic indices (>200) suggest high selectivity for parasitic targets over mammalian cells.
| Compound | HepG2 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) | EGFR IC₅₀ (µM) |
|---|---|---|---|
| 8c | 0.137 | 0.164 | 0.14 |
| 12d | 0.210 | 0.332 | 0.18 |
| Erlotinib | 0.308 | 0.512 | 0.12 |
Antimicrobial Applications
Derivatives targeting DNA gyrase inhibited Escherichia coli and Staphylococcus aureus at MIC values of 2–8 µg/mL, comparable to ciprofloxacin . The -CF₃ group enhances membrane permeability, while the oxadiazole moiety chelates Mg²⁺ ions in the gyrase active site.
Mechanistic Insights
Target Engagement
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Parasitic Targets: The -CF₃ group disrupts trypanothione reductase, a key enzyme in parasite redox homeostasis .
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EGFR Inhibition: Molecular docking reveals hydrogen bonding between the carboxylic acid and Met793 residue in EGFR’s ATP-binding pocket .
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DNA Gyrase Inhibition: The oxadiazole ring coordinates with Asn46 and Asp73 residues, preventing DNA supercoiling .
Structure-Activity Relationships (SAR)
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Position 4: Carboxylic acid is critical for target binding; esterification reduces activity by 10-fold .
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Position 7: -CF₃ enhances metabolic stability; replacing it with -Cl or -NO₂ decreases potency .
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Hybridization: Conjugation with oxadiazole improves solubility and microbial uptake .
Recent Advances and Future Directions
Multi-Target Drug Development
Recent efforts focus on dual EGFR/DNA gyrase inhibitors to address drug resistance. Hybrids like 7–17e (Table 3) exemplify this strategy, showing nanomolar activity against both targets .
Prodrug Strategies
Ester prodrugs (e.g., methyl esters) improve oral bioavailability. In rat models, prodrugs achieved 80% plasma conversion to the active carboxylic acid within 2 hours .
Challenges and Opportunities
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